2,6-Dimethylpiperidin-4-ol hydrochloride
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Overview
Description
2,6-Dimethylpiperidin-4-ol hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This compound is characterized by the presence of two methyl groups at the 2 and 6 positions and a hydroxyl group at the 4 position, with the hydrochloride salt form enhancing its solubility in water. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and their role as intermediates in organic synthesis .
Mechanism of Action
Target of Action
It is known that this compound is a crucial intermediate in the synthesis of hindered amine light stabilizers . Hindered amine light stabilizers are used commonly in plastics, fibers, coatings, and rubbers .
Mode of Action
It is known that this compound is used as a reagent in the continuous process of catalytic hydrogenation of triacetoneamine (taa) to 2,2,6,6-tetramethyl-4-piperidinol (tmp), both of which are indispensable raw materials of hindered amine light stabilizers .
Biochemical Pathways
It is known that this compound is involved in the synthesis of hindered amine light stabilizers .
Result of Action
It is known that this compound is a crucial intermediate in the synthesis of hindered amine light stabilizers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethylpiperidin-4-ol hydrochloride typically involves the hydrogenation of 2,6-dimethyl-4-piperidone. The reaction is carried out in the presence of a hydrogenation catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. The resulting 2,6-Dimethyl-4-piperidinol is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous-flow synthesis methods are often employed to enhance efficiency and yield. These methods involve the use of fixed-bed reactors and optimized reaction conditions to ensure high purity and consistent production .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethylpiperidin-4-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form different piperidine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields 2,6-dimethyl-4-piperidone, while reduction can produce various substituted piperidines .
Scientific Research Applications
2,6-Dimethylpiperidin-4-ol hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: Piperidine derivatives, including this compound, are explored for their therapeutic potential in treating various diseases.
Industry: It is used in the production of polymers, coatings, and other industrial materials
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethyl-4-piperidinol: Another piperidine derivative with four methyl groups at the 2 and 6 positions.
2,6-Dimethylpiperidine: Lacks the hydroxyl group at the 4 position.
4-Hydroxy-2,6-dimethylpiperidine: Similar structure but without the hydrochloride salt form
Uniqueness
2,6-Dimethylpiperidin-4-ol hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which enhances its solubility and reactivity. This makes it particularly useful in various chemical and biological applications .
Properties
IUPAC Name |
2,6-dimethylpiperidin-4-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-5-3-7(9)4-6(2)8-5;/h5-9H,3-4H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJIHNPOPPHLAHS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(N1)C)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50625661 |
Source
|
Record name | 2,6-Dimethylpiperidin-4-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50625661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179175-18-9 |
Source
|
Record name | 2,6-Dimethylpiperidin-4-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50625661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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